Cas no 482-49-5 (2-Phenanthrenecarboxylicacid, 1-ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-,(1S,2S,4aS,10aR)-)

2-Phenanthrenecarboxylicacid, 1-ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-,(1S,2S,4aS,10aR)- structure
482-49-5 structure
Product Name:2-Phenanthrenecarboxylicacid, 1-ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-,(1S,2S,4aS,10aR)-
CAS No:482-49-5
MF:C18H24O3
MW:288.381365776062
CID:330112
PubChem ID:12309313
Update Time:2025-04-19

2-Phenanthrenecarboxylicacid, 1-ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-,(1S,2S,4aS,10aR)- Chemical and Physical Properties

Names and Identifiers

    • 2-Phenanthrenecarboxylicacid, 1-ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-,(1S,2S,4aS,10aR)-
    • (+)-trans-doisynolic acid
    • doisynolic acid
    • DOISYNOLIC ACID [MI]
    • 1-Ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-2-phenanthrenecarboxylic acid
    • 3-Hydroxy-16,17-secoestra-1,3,5(10)-trien-17-oic acid
    • Q27275385
    • (1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid
    • Acido doisynolico
    • DOISYNOLIC ACID, TRANS-
    • Acido doisynolico [Spanish]
    • UNII-CBJ6A3D19C
    • 482-49-5
    • 2-PHENANTHRENECARBOXYLIC ACID, 1-ETHYL-1,2,3,4,4A,9,10,10A-OCTAHYDRO-7-HYDROXY-2-METHYL-, (1S,2S,4AS,10AR)-
    • 16,17-Secoestra-1,3,5(10)-trien-17-oic acid, 3-hydroxy-
    • 1-Ethyl-7-hydroxy-2-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2-carboxylic acid
    • CBJ6A3D19C
    • trans-Doisynolic acid
    • Inchi: 1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1
    • InChI Key: GEGYYIFBFKSCPK-CBZIJGRNSA-N
    • SMILES: OC([C@@]1(C)CC[C@@H]2C3C=CC(=CC=3CC[C@H]2[C@@H]1CC)O)=O

Computed Properties

  • Exact Mass: 288.173
  • Monoisotopic Mass: 288.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.1285 (rough estimate)
  • Boiling Point: 370.61°C (rough estimate)
  • Flash Point: 254.6°C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 57.53000
  • LogP: 3.94910

2-Phenanthrenecarboxylicacid, 1-ethyl-1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-,(1S,2S,4aS,10aR)- Related Literature

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD